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Compound of Interest

3-Piperazinobenzisothiazole
Compound Name:
hydrochloride

Cat. No.: B043173

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-
Piperazinobenzisothiazole hydrochloride as a key intermediate in the synthesis of atypical
antipsychotic drugs. This document includes its chemical properties, detailed synthesis
protocols, and its application in the preparation of active pharmaceutical ingredients (APIs)
such as Ziprasidone and Lurasidone.

Chemical Properties

Property Value Reference
CAS Number 87691-88-1 [1]
Molecular Formula C11H14CINsS [2]
Molecular Weight 255.77 g/mol [2]
Appearance Off-white solid [2]

) Intermediate in the synthesis
Primary Use o . [1]
of Ziprasidone and Lurasidone
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Synthesis of 3-Piperazinobenzisothiazole
Hydrochloride

The most common method for the synthesis of 3-Piperazinobenzisothiazole hydrochloride
involves the reaction of 3-chloro-1,2-benzisothiazole with piperazine.[2] Variations in solvents,
temperature, and reaction time can influence the yield.

Experimental Protocol: Synthesis from 3-Chloro-1,2-
benzisothiazole and Piperazine

This protocol is adapted from established synthesis procedures.[2]

Materials:

3-Chloro-1,2-benzisothiazole

e Anhydrous piperazine

o tert-Butanol

e Toluene

¢ Isopropanol

e Concentrated hydrochloric acid

» 50% aqueous sodium hydroxide

Water

Equipment:
e Round-bottom flask with mechanical stirrer, thermometer, condenser, and nitrogen inlet
e Heating mantle

e Separatory funnel
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Filtration apparatus

Vacuum oven

Procedure:

To a dry round-bottom flask, add anhydrous piperazine and a small amount of tert-butanol.
Purge the flask with nitrogen and heat the mixture to 100°C.

Dissolve 3-chloro-1,2-benzisothiazole in tert-butanol and add it dropwise to the heated
piperazine solution over 20 minutes, maintaining the temperature between 112-118°C.

After the addition is complete, heat the mixture to reflux (approximately 121°C) and maintain
for 24 hours. Monitor the reaction completion by thin-layer chromatography.

Cool the reaction mixture to 85°C and add water.
Filter the solution and wash the filter cake with a tert-butanol/water mixture.

Combine the filtrate and washings, and adjust the pH to 12.2 with 50% aqueous sodium
hydroxide.

Extract the aqueous solution with toluene.
Combine the toluene layers, wash with water, and then concentrate under vacuum.

Add isopropanol to the concentrated solution and adjust the pH to 3.8 with concentrated
hydrochloric acid.

Cool the resulting slurry to 0°C and stir for 45 minutes.

Filter the slurry, wash the filter cake with cold isopropanol, and dry under vacuum at 40°C to
yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride.[2]

Synthesis Yields under Various Conditions
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Starting Temperatur  Reaction .
. Solvent . Yield (%) Reference

Material e (°C) Time (h)
3-Chloro-1,2-
benzisothiazo tert-Butanol 121 (reflux) 24 80 [3]
le
1-(2-
Cyanophenylt

oo ) Isopropanol 118 (reflux) 24 55 [3]
hio)piperazin
e
Bis(2-
cyanophenyl)  Isopropanol 116-120 25 70 [3]
disulfide
3-Chloro-1,2-  Ethylene
benzisothiazo  glycol/Chloro ~120 2 92.4 [4]
le benzene

Application in Drug Synthesis: Ziprasidone and
Lurasidone

3-Piperazinobenzisothiazole hydrochloride is a crucial building block for the synthesis of
several atypical antipsychotic drugs, most notably Ziprasidone and Lurasidone.[3] These drugs
are antagonists of both dopamine D2 and serotonin 5-HT2A receptors.[5][6]

Signaling Pathway of Atypical Antipsychotics

The therapeutic effects of atypical antipsychotics like Ziprasidone and Lurasidone are primarily
attributed to their ability to modulate dopaminergic and serotonergic pathways in the brain. By
blocking D2 and 5-HT2A receptors, these drugs help to alleviate the symptoms of psychosis.[7]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://patents.google.com/patent/US6111105A/en
https://patents.google.com/patent/US6111105A/en
https://patents.google.com/patent/US6111105A/en
https://patents.google.com/patent/US5861511A/en
https://www.benchchem.com/product/b043173?utm_src=pdf-body
https://patents.google.com/patent/US6111105A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC4915265/
https://pubmed.ncbi.nlm.nih.gov/25563748/
https://pubmed.ncbi.nlm.nih.gov/11238736/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Presynaptic Neuron

Postsynaptic Neuron

Signal Transduction
(Gg/11 & Gilo pathways)

Dopamine

Serotonin Antagonis

Atypical Antipsychotic

(e.g., Ziprasidone)

Click to download full resolution via product page

Caption: Signaling pathway of atypical antipsychotics.

Experimental Workflow: Synthesis of Ziprasidone

The following workflow outlines the general steps for synthesizing Ziprasidone using 3-
Piperazinobenzisothiazole hydrochloride as a key intermediate.
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Caption: General workflow for Ziprasidone synthesis.

Protocol for Ziprasidone Synthesis

This protocol describes the condensation of 3-(piperazin-1-yl)benzol[d]isothiazole with 5-(2-
chloroethyl)-6-chloroindolin-2-one.[8]

Materials:
o 3-(piperazin-1-yl)benzo[d]isothiazole (prepared from the hydrochloride salt)

¢ 6-chloro-5-(2-chloroethyl)indolin-2-one
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Sodium carbonate

Sodium iodide

Water

Isopropanol

Procedure:

Combine 3-(piperazin-1-yl)benzo[d]isothiazole, 6-chloro-5-(2-chloroethyl)indolin-2-one,
sodium carbonate, and a catalytic amount of sodium iodide in water.

e Heat the mixture to 100-105°C and stir for 16 hours.[8]

o Cool the reaction mixture and filter the solid product.

e Wash the solid with water.

e Resuspend the solid in water, heat to 50-55°C, and stir for 60 minutes.
 Filter the solid and wash with water to obtain Ziprasidone base.

e The base can be converted to the hydrochloride salt by treatment with hydrochloric acid in a
suitable solvent like isopropanol/water.

Protocol for Lurasidone Synthesis

Lurasidone synthesis also utilizes 3-Piperazinobenzisothiazole as a starting material, which is
reacted with a different bicyclic imide derivative.[9][10]

Materials:

e (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium]
methanesulfonate (prepared from 3-piperazinobenzisothiazole)

e (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione

e Potassium carbonate
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e Toluene
 |sopropanol

e Hydrochloric acid
Procedure:

e Suspend the piperazinium methanesulfonate intermediate, the isoindole-dione, and
potassium carbonate in toluene.

e Heat the suspension at 105°C for 15 hours.[9]

e Monitor the reaction by UPLC.

o After completion, cool the mixture and add water.

o Separate the organic phase and concentrate it.

* |solate Lurasidone as the hydrochloride salt by treatment with HCI in isopropanol.[9]

Safety Information

3-Piperazinobenzisothiazole hydrochloride is harmful if swallowed and may cause an
allergic skin reaction.[11] It can also cause serious eye irritation and is suspected of damaging
fertility. It is very toxic to aquatic life with long-lasting effects.[11] Appropriate personal
protective equipment should be worn when handling this compound. Refer to the Safety Data
Sheet (SDS) for complete safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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